(4-(Thiomorpholinosulfonyl)phenyl)boronic acid
Overview
Description
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative, featuring a boron atom bonded to a phenyl ring substituted with a thiomorpholinosulfonyl group. Its unique structure allows it to participate in various chemical reactions and find applications in multiple scientific domains, especially in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid can be approached via different routes:
Synthetic Routes and Reaction Conditions
A common method involves the Suzuki-Miyaura coupling reaction. In this process, a halogenated aromatic compound (such as 4-bromothiomorpholinosulfonylbenzene) is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial synthesis can include large-scale variants of the aforementioned coupling reaction. Optimizing conditions such as temperature, solvent choice, and concentration helps in scaling up the production.
Chemical Reactions Analysis
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid participates in various chemical reactions, including:
Oxidation
Can undergo oxidation reactions, transforming the boronic acid group into other functional groups.
Reduction
The thiomorpholinosulfonyl group might be reduced under appropriate conditions.
Substitution
The boronic acid group can participate in substitution reactions, especially in Suzuki-Miyaura couplings.
Common Reagents and Conditions
Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or toluene are frequently used.
Major Products Formed
Products vary based on the reaction type but often include substituted aromatic compounds with altered functional groups.
Scientific Research Applications
(4-(Thiomorpholinosulfonyl)phenyl)boronic acid is employed in various scientific research areas:
Chemistry
Used in organic synthesis for creating complex molecules via coupling reactions.
Biology
Can act as a biochemical tool for studying biological processes due to its reactive functional groups.
Medicine
Industry
Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action largely depends on its role in specific reactions:
Molecular Targets and Pathways
The boronic acid group targets hydroxyl groups, facilitating reactions like ester formation. In biological systems, it can bind to active sites of enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
Comparing (4-(Thiomorpholinosulfonyl)phenyl)boronic acid with similar compounds highlights its uniqueness:
Similar Compounds
Phenylboronic acid, 4-(morpholinosulfonyl)phenylboronic acid.
Uniqueness
The thiomorpholinosulfonyl group offers unique reactivity and potential biological activity, differentiating it from simpler boronic acids. This structural component may impart specific binding properties and reactivity profiles useful in various applications.
Properties
IUPAC Name |
(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S2/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGGFXZKSGGVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223109 | |
Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-69-0 | |
Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871329-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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